![molecular formula C24H21N3O3 B12550540 3,3',3''-[Benzene-1,3,5-triyltris(oxy)]trianiline CAS No. 143966-27-2](/img/structure/B12550540.png)
3,3',3''-[Benzene-1,3,5-triyltris(oxy)]trianiline
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Overview
Description
3,3’,3’'-[Benzene-1,3,5-triyltris(oxy)]trianiline is an organic compound with the molecular formula C24H21N3O3 This compound features a benzene ring substituted with three aniline groups through ether linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,3’'-[Benzene-1,3,5-triyltris(oxy)]trianiline typically involves the reaction of 1,3,5-trihydroxybenzene with aniline in the presence of a suitable catalyst. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the hydroxyl groups on the benzene ring are replaced by aniline groups. The reaction conditions often include elevated temperatures and the use of a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of 3,3’,3’'-[Benzene-1,3,5-triyltris(oxy)]trianiline can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and improved efficiency. Additionally, purification techniques such as recrystallization or column chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3,3’,3’'-[Benzene-1,3,5-triyltris(oxy)]trianiline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the aniline groups can be further functionalized with various substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid)
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Amine derivatives
Substitution: Halogenated or nitrated aniline derivatives
Scientific Research Applications
Chemistry
- Building Blocks for Organic Synthesis : The compound serves as a crucial building block in synthesizing complex organic molecules and polymers. Its ability to undergo nucleophilic aromatic substitution makes it valuable in creating various derivatives.
Biology
- Antimicrobial Activity : Research indicates that 3,3',3''-[Benzene-1,3,5-triyltris(oxy)]trianiline exhibits antimicrobial properties. Studies have shown its effectiveness against various bacterial strains .
- Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. Its interaction with biological targets can modulate pathways involved in cancer progression .
Medicine
- Drug Development : The compound is explored as a precursor for pharmaceutical compounds due to its bioactive properties. It shows promise in developing drugs targeting specific diseases through its mechanism of action involving enzyme interactions .
Industry
- Advanced Materials : In industrial applications, this compound is utilized in producing conductive polymers and organic semiconductors. Its unique electronic properties make it suitable for applications in electronics and materials science .
Case Studies
- Antimicrobial Activity Study : A study published in the Journal of Research in Pharmacy demonstrated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound showed significant inhibition zones compared to control groups .
- Cancer Cell Line Research : Another research article highlighted the anticancer effects of this compound on various cancer cell lines. The results indicated a dose-dependent response where higher concentrations led to increased cell death rates .
Mechanism of Action
The mechanism of action of 3,3’,3’'-[Benzene-1,3,5-triyltris(oxy)]trianiline involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. For example, its aniline groups can form hydrogen bonds with active sites of enzymes, modulating their activity. Additionally, the compound’s aromatic nature enables it to participate in π-π stacking interactions, which can influence its binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
- 4,4’,4’'-[Benzene-1,3,5-triyltris(oxy)]tribenzoic acid
- 4,4’,4’'-[Benzene-1,3,5-triyltris(ethyne-2,1-diyl)]tris(1-methylpyridin-1-ium) iodide
- Benzene-1,3,5-triyltris(N,N-dimethylmethanamine)
Uniqueness
3,3’,3’'-[Benzene-1,3,5-triyltris(oxy)]trianiline stands out due to its specific substitution pattern and the presence of aniline groups, which impart unique electronic and steric properties. These characteristics make it a versatile compound for various applications, particularly in the synthesis of advanced materials and bioactive molecules.
Biological Activity
3,3',3''-[Benzene-1,3,5-triyltris(oxy)]trianiline is an organic compound characterized by its unique molecular structure, which includes a benzene ring substituted with three aniline groups through ether linkages. Its molecular formula is C24H21N3O3, and it has a molecular weight of approximately 399.45 g/mol . This compound has garnered interest in various fields, particularly in chemistry and biology, due to its potential bioactive properties.
The biological activity of this compound is attributed to its ability to interact with various molecular targets. The aniline groups facilitate hydrogen bonding with enzyme active sites, potentially modulating enzymatic activity. Additionally, the compound's aromatic nature allows for π-π stacking interactions, enhancing binding affinity to target biomolecules.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains. For instance:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has also been explored. In cell line studies involving breast and prostate cancer cells, the compound demonstrated significant cytotoxic effects. The following table summarizes the results:
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 15 |
LNCaP (Prostate Cancer) | 20 |
The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .
Study on Antimicrobial Efficacy
In a recent study published in Journal of Antibiotic Research, researchers evaluated the antimicrobial activity of various derivatives of trianiline compounds including this compound. The study highlighted that modifications in substituents significantly influenced the antimicrobial potency. The compound was particularly effective against Gram-positive bacteria due to its structural attributes that enhance membrane penetration .
Study on Anticancer Properties
A comprehensive investigation into the anticancer properties was conducted using human cancer cell lines. The results indicated that this compound not only inhibited cell proliferation but also triggered apoptotic pathways. Flow cytometry analysis revealed an increase in sub-G1 phase cells post-treatment, indicating apoptosis induction .
Comparative Analysis with Similar Compounds
To further understand the unique properties of this compound, a comparison with similar compounds was conducted:
Compound | Molecular Formula | Biological Activity |
---|---|---|
4,4',4''-(Benzene-1,3,5-triyltris(oxy))tribenzoic acid | C27H18O9 | Moderate antimicrobial activity |
Benzene-1,2-diamine derivative | C24H22N4O2 | High anticancer activity |
4-(Anilino)-2-hydroxybenzoic acid | C13H11N2O3 | Weak antimicrobial activity |
This comparative analysis highlights the enhanced biological activities associated with the trianiline structure compared to other derivatives .
Properties
CAS No. |
143966-27-2 |
---|---|
Molecular Formula |
C24H21N3O3 |
Molecular Weight |
399.4 g/mol |
IUPAC Name |
3-[3,5-bis(3-aminophenoxy)phenoxy]aniline |
InChI |
InChI=1S/C24H21N3O3/c25-16-4-1-7-19(10-16)28-22-13-23(29-20-8-2-5-17(26)11-20)15-24(14-22)30-21-9-3-6-18(27)12-21/h1-15H,25-27H2 |
InChI Key |
JHYZHLNKNMVBSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC(=CC(=C2)OC3=CC=CC(=C3)N)OC4=CC=CC(=C4)N)N |
Origin of Product |
United States |
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